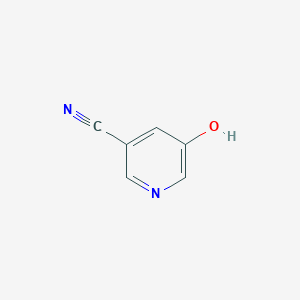

3-Cyano-5-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXIYYPIORYZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571757 | |

| Record name | 5-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152803-24-2 | |

| Record name | 5-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-Cyano-5-hydroxypyridine: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Signature of a Versatile Heterocycle

3-Cyano-5-hydroxypyridine, a substituted pyridine bearing both a cyano and a hydroxyl group, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate for active pharmaceutical ingredients necessitates a profound understanding of its structural and electronic properties.[1] This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure and characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

At the core of its spectroscopic identity lies the interplay between the electron-withdrawing cyano group and the electron-donating hydroxyl group on the aromatic pyridine ring. Furthermore, the potential for tautomerism between the hydroxy- and pyridone forms significantly influences its spectral behavior, a phenomenon that will be a recurring theme in our analysis. This guide will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive spectroscopic profile of this important molecule.

The Crucial Role of Tautomerism

Before delving into individual spectroscopic techniques, it is imperative to address the tautomeric equilibrium inherent to many hydroxypyridines. 2- and 4-hydroxypyridines are well-known to exist predominantly in their pyridone forms in various solvents.[3] For 3-hydroxypyridine, the hydroxy form is generally favored, but the presence of the additional cyano group in this compound can influence this equilibrium. The polarity of the solvent is a key determinant in the position of this equilibrium. Non-polar solvents tend to favor the hydroxypyridine tautomer, while polar solvents can stabilize the more polar pyridone form. This dynamic equilibrium is a critical consideration in the interpretation of all subsequent spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Experimental Protocol: A Validating System

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium. DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of compounds and its exchangeable proton signals being readily identifiable.

-

Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to their respective positions on the pyridine ring.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the positions of the electron-withdrawing cyano group and the electron-donating hydroxyl group.

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.5 - 8.7 | Doublet | J2,4 ≈ 2-3 Hz |

| H-4 | 7.8 - 8.0 | Doublet of Doublets | J4,2 ≈ 2-3 Hz, J4,6 ≈ 1-2 Hz |

| H-6 | 8.2 - 8.4 | Doublet | J6,4 ≈ 1-2 Hz |

| OH | 9.5 - 11.0 | Broad Singlet | - |

Note: These are predicted values based on the analysis of similar compounds like 3-hydroxypyridine and 3-cyanopyridine.[4][5] The broad singlet for the hydroxyl proton is due to chemical exchange and its chemical shift can be highly dependent on concentration and temperature.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six signals, one for each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each carbon.

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2 | 145 - 150 |

| C-3 (bearing CN) | 110 - 115 |

| C-4 | 125 - 130 |

| C-5 (bearing OH) | 155 - 160 |

| C-6 | 140 - 145 |

| CN | 118 - 122 |

Note: The carbon attached to the hydroxyl group (C-5) is expected to be the most downfield-shifted among the ring carbons due to the deshielding effect of the oxygen atom. The carbon bearing the cyano group (C-3) will be significantly upfield-shifted.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the O-H, C≡N, and C=C/C=N bonds.

Experimental Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

-

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C≡N stretch (nitrile) | 2220 - 2240 | Sharp, Medium | This is a highly characteristic peak.[6] |

| C=C/C=N stretch (aromatic ring) | 1400 - 1650 | Multiple, Medium-Strong | Characteristic of the pyridine ring. |

| C-O stretch (phenolic) | 1200 - 1300 | Strong |

Note: If the pyridone tautomer is present in significant amounts, a strong C=O stretching band would be expected around 1650-1670 cm⁻¹. The presence or absence and relative intensity of the O-H and C=O bands can provide insight into the predominant tautomeric form in the solid state.[6]

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore, and the presence of the cyano and hydroxyl substituents will influence the wavelength of maximum absorption (λmax).

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption

Based on the spectra of 3-hydroxypyridine and other substituted pyridines, we can anticipate absorption maxima in the UV region.

| Solvent | Expected λmax (nm) | Transition |

| Ethanol | ~280-300 | π → π |

| ~220-240 | π → π |

Note: The position of the λmax can be sensitive to the polarity of the solvent and the pH of the solution, which can affect the protonation state and tautomeric equilibrium of the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion peak with high intensity. Electron Impact (EI) can also be used, but may lead to more extensive fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum

| Ion | Expected m/z | Comments |

| [M+H]⁺ | 121.0451 | The protonated molecular ion (for ESI in positive mode). |

| [M]⁺˙ | 120.0375 | The molecular ion (for EI). |

| [M-HCN]⁺˙ | 93.0318 | A common fragmentation pathway for cyanopyridines. |

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they create a detailed molecular portrait. The interpretation of this data must always be considered in the context of the potential for tautomerism, a key feature of the chemistry of hydroxypyridines. This guide provides a robust framework for researchers to approach the spectroscopic analysis of this versatile compound, ensuring both technical accuracy and a deep understanding of its chemical nature.

References

- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.

- PubChem. (n.d.). 3-Hydroxypyridine.

- Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.152803-24-2.

- MDPI. (2020). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.

- ChemBK. (2024). 5-Cyano-3-Hydroxypyridine.

- Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.

- ResearchGate. (n.d.). UV spectrum of 3-hydroxypyridine.

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.

- SpectraBase. (n.d.). 3-Cyano-2-hydroxy-4,6-dimethylpyridine - Optional[MS (GC)] - Spectrum.

- Scilit. (n.d.). Synthesis, Spectroscopy and in vitro Cytotoxicity of New Hydroxyanthraquinonato Triorganotin Compounds.

- NIST. (n.d.). Pyridine.

- PubMed Central. (n.d.). Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 3-Cyanopyridine(100-54-9) IR Spectrum [chemicalbook.com]

- 4. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

"3-Cyano-5-hydroxypyridine" physical and chemical properties

An In-Depth Technical Guide to 3-Cyano-5-hydroxypyridine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, explore established synthetic methodologies, and discuss its applications, particularly as a precursor for Active Pharmaceutical Ingredients (APIs). The information is curated to provide field-proven insights and support advanced research and development endeavors.

Section 1: Core Molecular Profile and Identifiers

This compound, also known by its IUPAC name 5-hydroxypyridine-3-carbonitrile, is a polysubstituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring functionalized with both a hydroxyl (-OH) and a cyano (-C≡N) group. This unique combination of electron-withdrawing (cyano) and electron-donating (hydroxyl) functionalities imparts a distinct reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[1] It is primarily utilized as a key synthetic intermediate in the development of APIs.[1][2][3]

Section 2: Physical and Chemical Properties

The compound typically presents as a white to pale brown crystalline powder.[1][4][5] It is characterized by a high melting point and limited solubility in water, though it is soluble in organic solvents like ethanol and dimethylformamide.[1][3][6] Its predicted pKa of approximately 7.96 suggests it is a weak acid.[1][6]

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 152803-24-2 | [1][2][3][6] |

| Molecular Formula | C₆H₄N₂O | [1][2][3][6] |

| Molecular Weight | 120.11 g/mol | [1][2][3][6] |

| IUPAC Name | 5-hydroxypyridine-3-carbonitrile | [1][2] |

| Appearance | Pale cream to pale brown powder | [4][7] |

| Melting Point | 213-217 °C | [1][6] |

| Boiling Point | 394.7 ± 27.0 °C (Predicted) | [6] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide | [1][2][3][6] |

| pKa | 7.96 ± 0.10 (Predicted) | [1][6] |

Section 3: Molecular Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by the interplay of its three key functional components: the pyridine ring, the hydroxyl group, and the cyano group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or nucleophile. The ring itself can undergo electrophilic or nucleophilic aromatic substitution, with the positions of attack influenced by the existing substituents.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It is a key site for etherification and esterification reactions. In certain synthetic schemes, this group may require protection (e.g., via acetylation) to prevent unwanted side reactions during transformations elsewhere on the molecule.[1]

-

Cyano Group: The electron-withdrawing nature of the nitrile group deactivates the pyridine ring towards electrophilic substitution but facilitates nucleophilic substitution.[1] The cyano group itself can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, offering a gateway to a wide array of other functional groups.

The compound is known to be incompatible with strong oxidizing agents.[2][3]

Caption: Common synthetic pathways for producing this compound.

Section 5: Applications in Research and Drug Development

The primary application of this compound is as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. [2][3][6]

-

Pharmaceutical Synthesis: The cyanopyridine scaffold is a crucial component in a wide range of biologically active molecules. [8]This compound serves as an important intermediate for synthesizing drugs targeting various conditions, including cancer and malaria. [6][9]The presence of multiple reactive sites allows for the systematic modification and elaboration of the core structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The pyridine moiety itself is found in numerous FDA-approved drugs. [10]* Agrochemical Synthesis: It is also used as a synthetic intermediate for pesticides and herbicides. [6]* Materials Science: Substituted pyridines are explored in materials science for creating functional organic molecules with specific electronic or optical properties.

Section 6: Spectroscopic Characterization

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 3,5-disubstituted pyridine. A broad singlet, exchangeable with D₂O, would be expected for the hydroxyl proton.

-

¹³C NMR: Six distinct carbon signals would be present: four for the pyridine ring carbons, one for the carbon attached to the hydroxyl group, and one for the cyano carbon, which typically appears around 115-120 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), a sharp, strong peak for the C≡N stretch (around 2220-2260 cm⁻¹), and several bands corresponding to the C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 120.11.

Section 7: Safety, Handling, and Storage Protocol

This compound is classified as a hazardous substance and requires careful handling to minimize risk. [3] Hazard Profile:

-

Acute Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin. [1][3]* Irritation: Causes serious eye irritation and skin irritation. [1][3]* Respiratory: May cause respiratory irritation. [3]* Transport Classification: UN3439, Hazard Class 6.1, Packing Group III. [1][3][6] Step-by-Step Safe Handling Protocol:

-

Engineering Controls: All handling of solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low. [1][11]Facilities must be equipped with an eyewash station and a safety shower. [11]2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). [12] * Body Protection: Wear a lab coat and appropriate protective clothing. [12]3. Handling Procedures:

-

Avoid all personal contact, including inhalation. [6]Do not get in eyes, on skin, or on clothing. [11] * Avoid dust generation and accumulation. [11][12] * Keep away from incompatible materials, including strong oxidizing agents, acids, and bases. [3][13] * Wash hands and any exposed skin thoroughly after handling and before breaks, eating, or smoking. [12]4. Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances. [1][3] * Keep the container tightly sealed to prevent moisture ingress. [2][3] * For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. [1][6]5. Spill & Disposal:

-

In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste. [11] * Dispose of waste in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical and chemical properties. Its strategic importance in the synthesis of pharmaceuticals and other functional materials is clear. A thorough understanding of its reactivity, synthetic pathways, and handling requirements is essential for researchers and scientists aiming to leverage this versatile molecule in their work. The continued exploration of this and similar heterocyclic scaffolds will undoubtedly lead to the development of novel molecules with significant therapeutic and industrial impact.

References

- 5-Cyano-3-Hydroxypyridine - ChemBK. ChemBK. [Link]

- Material Safety Data Sheet - 3-Cyanopyridine, 98% - Cole-Parmer. Cole-Parmer. [Link]

- SAFETY DATA SHEET - 3-Cyanopyridine. Thermo Fisher Scientific. [Link]

- This compound | CAS 152803-24-2 | Chemical-Suppliers. Chemical-Suppliers.com. [Link]

- 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem.

- This compound CAS NO.152803-24-2 - Pure Chemistry Scientific Inc.. LookChem. [Link]

- 3-Cyanopyridine - Anhui Redpont Biotechnology Co., Ltd. Anhui Redpont Biotechnology Co., Ltd. [Link]

- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

- 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. Pipzine Chemicals. [Link]

- 3-cyano pyridine derivatives. | Download Scientific Diagram - ResearchGate.

- 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem.

- 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

- This compound, 97%, min 97%, 1 gram. Starlabs. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 6. chembk.com [chembk.com]

- 7. H33006.MD [thermofisher.com]

- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Cyano-5-hydroxypyridine: A Versatile Heterocyclic Scaffold

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of substituted pyridines, 3-Cyano-5-hydroxypyridine emerges as a particularly valuable and versatile building block. Its structure, featuring a pyridine ring functionalized with both an electron-withdrawing cyano group and an electron-donating hydroxyl group, offers a unique combination of reactivity and hydrogen-bonding capability. This guide provides an in-depth technical overview of this compound, covering its chemical identity, synthesis, applications, and handling, tailored for researchers and scientists in the pharmaceutical and chemical industries. The strategic placement of its functional groups makes it a key intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting a range of diseases from cancer to parasitic infections.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. This compound is a white to off-white crystalline powder.[1][2] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 152803-24-2 | [3][4] |

| IUPAC Name | 5-hydroxypyridine-3-carbonitrile | [1][3] |

| Synonyms | 5-hydroxynicotinonitrile, 3-pyridinecarbonitrile,5-hydroxy- | [2] |

| Molecular Formula | C₆H₄N₂O | [3][4] |

| Molecular Weight | 120.11 g/mol | [1][3] |

| Appearance | Pale cream to pale brown powder | [5] |

| Melting Point | 213-217 °C | [1] |

| Solubility | Slightly soluble in water; soluble in ethanol and dimethylformamide. | [2][3] |

| pKa (Predicted) | 7.96 | [1] |

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is foundational to its chemical behavior. The nitrile group at the 3-position and the hydroxyl group at the 5-position create a distinct electronic profile on the pyridine ring, influencing its reactivity in subsequent synthetic transformations.

Caption: Molecular structure of this compound.

Spectroscopic Characterization: While experimental data should always be the final arbiter, the structure suggests key features in various spectra:

-

¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring, with distinct chemical shifts influenced by the adjacent cyano and hydroxyl groups, and a broad signal for the hydroxyl proton.

-

¹³C NMR: Six distinct carbon signals, including those for the pyridine ring carbons, with the carbon of the cyano group appearing in the characteristic downfield region.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch (around 3400-3200 cm⁻¹), the C≡N stretch (around 2230-2215 cm⁻¹), and C=C/C=N stretches of the aromatic ring.[6]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 120.11.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached from several angles, each with its own strategic advantages concerning starting material availability, yield, and regioselectivity. The choice of synthetic route is a critical decision driven by the overall research objective and scale.

Key Synthetic Strategies

-

Functionalization of a Pre-existing Pyridine Ring: This is a common and direct approach.

-

Route A: Cyanation of 5-Hydroxypyridine: This involves introducing a cyano group at the 3-position. To achieve the desired regioselectivity and prevent side reactions, this process often requires a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) and protection of the hydroxyl group (e.g., via acetylation) prior to the cyanation step with a cyanide source like CuCN or KCN.[1]

-

Route B: Hydroxylation of 3-Cyanopyridine: Conversely, one can start with 3-cyanopyridine and introduce a hydroxyl group. The electron-withdrawing nature of the cyano group at the 3-position directs the incoming electrophilic hydroxyl group (generated from reagents like H₂O₂ or Fenton's reagent) to the meta-position (C-5).[1]

-

-

De Novo Synthesis of the Pyridine Ring: For ultimate control over substituent placement, building the ring from acyclic precursors is a powerful strategy. An efficient method involves the cycloaddition reaction of 1-alkoxy-1-azadienes with α,α-dicyanoalkenes, which proceeds with high regiocontrol and yields highly substituted 3-hydroxypyridines.[1]

Caption: Major synthetic pathways to this compound.

Exemplary Protocol: Cyanation of 5-Hydroxypyridine (Protected)

This protocol is a representative workflow. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Protection of the Hydroxyl Group (Acetylation)

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5-hydroxypyridine (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-acetoxypyridine.

Step 2: Directed Cyanation

-

To a solution of 5-acetoxypyridine (1.0 eq) in an anhydrous, non-protic solvent (e.g., DMF), add copper(I) cyanide (1.5 eq) and a Lewis acid catalyst like AlCl₃ (0.2 eq).

-

Heat the reaction mixture under reflux conditions (temperature will depend on the solvent) for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or HPLC.

-

After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ferric chloride and ammonia to complex with copper salts.

-

Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Deprotection of the Hydroxyl Group

-

Dissolve the crude product from Step 2 in a mixture of methanol and water.

-

Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis of the acetate group by TLC.

-

Once complete, neutralize the mixture with dilute HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the crude this compound.

Step 4: Purification and Validation

-

Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the final product with high purity (≥97%).[5]

-

Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point should be sharp and consistent with the literature value (213-217 °C).[1]

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound lies in its role as a versatile synthetic intermediate.[1] The cyano and hydroxyl functionalities serve as handles for a wide array of chemical transformations, enabling the construction of diverse compound libraries for biological screening.

-

Anticancer Drug Development: The 3-cyanopyridine core is a recognized pharmacophore in oncology. Derivatives have been synthesized and evaluated as cytotoxic agents against human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2) cancers.[7] Some analogues have been specifically investigated as modulators of Survivin, an attractive target in cancer therapy due to its role in inhibiting apoptosis.[7]

-

Antiparasitic Agents: Research into neglected tropical diseases has identified 3-cyanopyridine derivatives as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] A hit-to-lead campaign demonstrated that the cyanopyridine core was crucial for anti-trypanosomal potency.[8]

-

Agrochemicals: Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of pesticides and herbicides, highlighting its broader utility in applied chemistry.[2]

-

Versatile Chemical Intermediate: The functional groups allow for diverse downstream modifications:

-

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group.

-

The hydroxyl group can be O-alkylated or O-acylated to introduce a variety of side chains, modulating properties like lipophilicity and target binding.

-

Caption: Application workflow from intermediate to final products.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. It is classified as toxic and an irritant.

| Hazard Class | GHS Pictogram & Statement |

| Acute Toxicity | GHS07: Harmful if swallowed or in contact with skin. Toxic if inhaled. |

| Irritation | GHS07: Causes skin and serious eye irritation. |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Storage: Store in a cool, dry place away from direct sunlight. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, coupled with the strategic positioning of its cyano and hydroxyl groups, provides a robust platform for the synthesis of diverse and complex molecules. Researchers leveraging this scaffold have already made progress in developing novel anticancer and antiparasitic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to exploit the full potential of this versatile heterocyclic building block.

References

- Fisher Scientific. This compound, 97%. URL: https://www.fishersci.com/shop/products/3-cyano-5-hydroxypyridine-97/H33006MD

- Pure Chemistry Scientific Inc. This compound CAS NO.152803-24-2. URL: https://www.pure-chemical.com/product_show/3-Cyano-5-hydroxypyridine_37400.html

- Benchchem. This compound|CAS 152803-24-2|Supplier. URL: https://www.benchchem.com/product/b92270

- Chemical-Suppliers. This compound | CAS 152803-24-2. URL: https://www.chemical-suppliers.com/products/3-Cyano-5-hydroxypyridine-152803-24-2-CSP762572269422.html

- ChemBK. 5-Cyano-3-Hydroxypyridine. URL: https://www.chembk.com/en/chem/5-Cyano-3-Hydroxypyridine

- Thermo Scientific Chemicals. This compound, 97% 1 g. URL: https://www.thermofisher.

- Thermo Scientific Chemicals. This compound, 97% 250 mg. URL: https://www.thermofisher.

- ACS Omega. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02359

- ChemicalBook. 3-CYANO-6-HYDROXYPYRIDINE(94805-52-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/94805-52-4_1HNMR.htm

- ChemicalBook. 3-Cyano-2-hydroxy-5-iodopyridine(766515-33-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/766515-33-7_1HNMR.htm

- Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. URL: https://www.orientjchem.

- Molecules. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7601738/

- ResearchGate. 3-cyano pyridine derivatives. URL: https://www.researchgate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, CasNo.152803-24-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 5. H33006.03 [thermofisher.com]

- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Biological Activity Screening of Novel Cyanopyridine Derivatives: An In-depth Technical Guide

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly pyridine derivatives, at the forefront of drug discovery.[1] Among these, the cyanopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] These compounds are integral to the development of treatments for a wide array of diseases, showcasing activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[1][2][3][4]

The therapeutic potential of cyanopyridine derivatives is vast, with some demonstrating potent kinase inhibitory and cytotoxic effects, marking them as promising candidates for anticancer drug development.[1] The versatility of the cyanopyridine core allows for diverse chemical modifications, leading to a wide range of biological activities. This guide provides an in-depth technical overview of the essential screening methodologies required to elucidate the biological activities of novel cyanopyridine derivatives, offering a strategic framework for researchers in the field of drug development.

Part 1: Anticancer Activity Screening

The evaluation of novel cyanopyridine derivatives for anticancer activity is a critical step in the drug discovery pipeline. A primary and widely adopted method for assessing cytotoxicity is the MTT assay.[5][6][7]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The concentration of these insoluble crystals, which is determined spectrophotometrically after dissolution, is directly proportional to the number of metabolically active (viable) cells.[5][6]

Experimental Workflow: MTT Assay

Caption: A schematic representation of the broth microdilution workflow.

Detailed Protocol for Broth Microdilution

-

Compound Dilution: Prepare a two-fold serial dilution of the cyanopyridine derivatives in a 96-well microtiter plate containing a suitable broth medium. [8]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound at which no visible growth is observed. [9]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity. [10][11]

Detailed Protocol for Disk Diffusion

-

Plate Preparation: Prepare an agar plate by uniformly streaking a standardized inoculum of the test microorganism onto the surface.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the cyanopyridine derivative and place them on the agar surface. [11]3. Incubation: Incubate the plate under suitable conditions.

-

Zone of Inhibition: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters. [11]A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Interpretation

The results from these assays can identify promising antimicrobial candidates for further investigation. Some cyanopyridine derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. [12][13]

| Compound | Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Cyanopyridine Derivative 3 | E. coli | 64.5 [12] | 18 |

| Cyanopyridine Derivative 4 | S. aureus | 125 | 15 |

| Ciprofloxacin (Reference) | E. coli | 0.5 | 30 |

Note: The data in the table is for illustrative purposes and based on representative values found in the literature.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. [14]Cyanopyridine derivatives have been reported to possess anti-inflammatory properties. [4][15][16]In vitro assays such as the protein denaturation inhibition assay are valuable for initial screening. [14][17][18]

Protein Denaturation Inhibition Assay

This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. [18]The ability of a compound to inhibit thermally induced protein denaturation is a measure of its anti-inflammatory activity. [18]

Experimental Workflow: Protein Denaturation Inhibition

Caption: A flowchart illustrating the protein denaturation inhibition assay.

Detailed Protocol for Protein Denaturation Inhibition

-

Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., 0.5% w/v bovine serum albumin or egg albumin) and the cyanopyridine derivative at various concentrations. [19]2. Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes to induce denaturation. [19]3. Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm. [19]4. Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Data Interpretation

A higher percentage of inhibition indicates stronger anti-inflammatory activity. The results can be compared to a standard anti-inflammatory drug like diclofenac sodium. [18]

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

|---|---|---|

| Cyanopyridine Derivative 5 | 100 | 45.2 |

| 250 | 68.7 | |

| 500 | 85.1 |

| Diclofenac Sodium | 100 | 92.5 |

Note: The data in the table is for illustrative purposes.

Conclusion

The biological activity screening of novel cyanopyridine derivatives is a multifaceted process that requires a systematic and logical approach. The methodologies outlined in this guide for anticancer, antimicrobial, and anti-inflammatory screening provide a robust framework for the initial evaluation of these promising compounds. Through the application of these well-established assays, researchers can effectively identify lead candidates for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapeutic agents. The structure-activity relationship insights gained from these screenings are invaluable for the rational design of next-generation cyanopyridine-based drugs. [1]

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods

- A review: Biological activities of novel cyanopyridine deriv

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi

- MTT assay protocol | Abcam

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH

- MTT Proliferation Assay Protocol - ResearchG

- Synthesis of 2-amino-3-cyanopyridine derivatives.

- Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed

- Antibiotic sensitivity testing - Wikipedia

- Protocol for Cell Viability Assays - BroadPharm

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH

- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine deriv

- Antimicrobial Susceptibility Testing - Apec.org

- MTT Cell Proliferation Assay -

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul

- Discovery of Novel 3-Cyanopyridines as Survivin Modul

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed

- Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis

- (PDF)

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review

- Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1)

- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflamm

- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay - International Journal of Pharmaceutical Sciences

- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI

- Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties - SciSpace

- Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold - Taylor & Francis Online

- Antibacterial activity of 2-amino-3-cyanopyridine derivatives - ResearchG

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- Structure of cyanopyridine. Different biological activities displayed...

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glut

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. apec.org [apec.org]

- 10. mdpi.com [mdpi.com]

- 11. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 12. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. journalajrb.com [journalajrb.com]

- 15. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. bbrc.in [bbrc.in]

The 3-Cyano-5-hydroxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Nucleus

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products, vitamins, and FDA-approved pharmaceuticals.[1] Its unique electronic properties, arising from the electron-deficient sp²-hybridized nitrogen atom, and its capacity for hydrogen bonding and rigid conformational structure make it an ideal template for designing highly specific enzyme inhibitors and receptor modulators.[1][2][3] Within this vast chemical space, the 3-cyano-5-hydroxypyridine core and its derivatives, particularly 3-cyanopyridones, have emerged as a focal point for developing next-generation therapeutics, most notably in oncology.[4][5] This guide provides a technical overview of the synthesis, mechanism of action, and potential applications of these derivatives, with a specific focus on their role as dual-acting anticancer agents.

Synthesis of Functionalized 3-Cyanopyridine Derivatives: A Methodological Overview

The derivatization of the pyridine core is a mature field, yet the synthesis of polysubstituted pyridines like this compound requires precise regiocontrol to ensure the correct placement of functional groups, which is crucial for biological activity.[6] Modern synthetic strategies have moved towards efficient, high-yield reactions, including multicomponent approaches that construct the heterocyclic ring in a single step.

A particularly effective strategy for creating biologically active 3-cyanopyridone derivatives involves a one-pot, four-component reaction. This approach offers high atom economy and simplifies the synthetic workflow.

Logical Workflow for Synthesis of 3-Cyanopyridone Hybrids

The following diagram illustrates a generalized workflow for synthesizing complex 3-cyanopyridone hybrids, a strategy that has proven effective in generating potent anticancer agents.[7]

Caption: Generalized workflow for the synthesis of 3-Cyanopyridone-Pyrazoline hybrids.

Representative Protocol: Synthesis of 3-Cyano-4,6-diaryl-pyridones

This protocol is adapted from a demonstrated, efficient one-pot synthesis.[7] The rationale for this solvent-free, thermal approach is its alignment with green chemistry principles, reducing waste and often shortening reaction times.

Materials:

-

Substituted benzaldehyde (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Ammonium acetate (1.0 eq)

-

Round bottom flask

-

Heating mantle with magnetic stirrer

Procedure:

-

Combine equimolar amounts of the appropriately substituted benzaldehyde, substituted acetophenone, ethyl cyanoacetate, and ammonium acetate directly in a round bottom flask.

-

Causality Note: Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring in this Hantzsch-like pyridine synthesis.

-

Heat the reaction mixture with stirring at 110 °C. The reaction is typically complete within 10-15 minutes, often indicated by a change in the color and consistency of the mixture.

-

Allow the reaction mixture to cool to room temperature, at which point it should solidify.

-

Wash the resulting solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Collect the solid product by vacuum filtration and dry it to yield the target 3-cyano-4,6-diaryl-pyridone.

-

Confirm the structure and purity of the product using standard analytical techniques (¹H-NMR, ¹³C-NMR, HRMS).

Application in Oncology: Dual EGFR and BRAFV600E Inhibition

A major application for advanced 3-cyanopyridine derivatives is in targeted cancer therapy. Specific hybrids incorporating a pyrazoline moiety have demonstrated potent dual inhibitory activity against two critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and BRAFV600E.[7]

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives aberrant cell proliferation and survival through downstream pathways like the RAS-RAF-MEK-ERK cascade.[3][8][9][10] BRAF is a serine/threonine kinase within this pathway, and the V600E mutation leads to its constitutive activation, promoting uncontrolled cell division.[7] Simultaneously targeting both EGFR and BRAF offers a powerful strategy to increase efficacy and potentially overcome resistance mechanisms that arise from single-target therapies.[7]

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which these dual-inhibitor compounds exert their anticancer effect is through the induction of apoptosis (programmed cell death). By blocking the pro-survival signals emanating from the EGFR and BRAFV600E pathways, the cellular machinery shifts towards a self-destructive cascade.

This process involves:

-

Inhibition of Anti-Apoptotic Signals: The shutdown of kinase activity leads to the downregulation of anti-apoptotic proteins like Bcl-2.

-

Activation of Pro-Apoptotic Signals: The balance shifts, causing the upregulation of pro-apoptotic proteins like Bax.

-

Mitochondrial Pathway Activation: An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization.[2]

-

Caspase Cascade Execution: This triggers the activation of initiator caspases (e.g., Caspase-8) and executioner caspases (e.g., Caspase-3), which dismantle the cell.[7]

The following diagram illustrates the signaling pathway and the points of intervention by 3-cyanopyridone inhibitors.

Caption: Dual inhibition of EGFR/BRAF by 3-cyanopyridone derivatives blocks pro-survival signaling and induces apoptosis.

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

The efficacy of these compounds can be quantified through in vitro assays. The following table summarizes representative data for highly active 3-cyanopyridone/pyrazoline hybrids, demonstrating their potent antiproliferative effects across various cancer cell lines and their specific inhibition of the target kinases.

| Compound | GI50 (nM) vs. Capan-1 (Pancreatic) | GI50 (nM) vs. A-549 (Lung) | GI50 (nM) vs. HT-29 (Colon) | GI50 (nM) vs. MKN-45 (Gastric) | Average GI50 (nM) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) |

| Compound 28 | 28 | 29 | 26 | 25 | 27 | 70 ± 5 | 72 ± 5 |

| Compound 30 | 24 | 26 | 25 | 25 | 25 | 68 ± 5 | 65 ± 5 |

| Erlotinib (Ref.) | 32 | 35 | 31 | 34 | 33 | 80 ± 5 | >10,000 |

| Data synthesized from Al-Wahaibi et al., Molecules 2023.[7] |

Key Experimental Protocols

To validate the mechanism of action and quantify the activity of these compounds, specific and robust bioassays are required. The following protocols provide a framework for these essential experiments.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Continuous-Read)

This protocol is a representative method for measuring the direct inhibitory effect of a compound on EGFR kinase activity.

Principle: This assay measures the phosphorylation of a fluorescent peptide substrate by the EGFR enzyme in real-time. An inhibitor will reduce the rate of phosphorylation, which is detected as a change in fluorescence.

Materials:

-

Recombinant human EGFR (WT or mutant) enzyme

-

Y12-Sox conjugated peptide substrate

-

Adenosine-5'-triphosphate (ATP)

-

Kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT)

-

384-well, non-binding surface microtiter plates

-

Test compounds serially diluted in 50% DMSO

-

Fluorescence plate reader (λex=360nm / λem=485nm)

Procedure:

-

Prepare a 10X stock of the EGFR enzyme in kinase reaction buffer.

-

Prepare a 1.13X stock of ATP and the Y12-Sox peptide substrate in the same buffer.

-

In the 384-well plate, add 0.5 µL of serially diluted test compound or DMSO vehicle control to appropriate wells.

-

Add 5 µL of the 10X EGFR enzyme stock to each well.

-

Incubate the plate for 30 minutes at 27°C to allow the compound to bind to the enzyme.

-

Causality Note: This pre-incubation step is critical for inhibitors that may have a slow on-rate, ensuring that an equilibrium is reached before starting the reaction.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately place the plate in the fluorescence reader and monitor the increase in relative fluorescence units (RFU) over time (e.g., every 71 seconds for 60 minutes).

-

Data Analysis:

-

Determine the initial velocity (slope of RFU vs. time) for each reaction.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (variable slope model) to calculate the IC₅₀ value.

-

Protocol 2: Analysis of Apoptosis via Bax/Bcl-2 Ratio by Western Blot

This protocol allows for the quantification of key pro- and anti-apoptotic proteins to confirm the mechanism of action.[2]

Materials:

-

Cancer cell line of interest (e.g., A-549)

-

Cell culture medium and supplements

-

Test compound and vehicle control (DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This is a crucial step for ensuring equal protein loading.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection & Analysis: Wash the membrane again, apply ECL substrate, and capture the signal with an imaging system.

-

Data Analysis: Use densitometry software to quantify the band intensity for Bax, Bcl-2, and β-actin. Normalize the Bax and Bcl-2 intensities to the β-actin intensity for each lane. Calculate the Bax/Bcl-2 ratio for each treatment condition and compare it to the control. An increased ratio indicates a pro-apoptotic shift.[2]

References

- Guo, Y., et al. (2023). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Signal Transduction and Targeted Therapy.

- Shan, Y., et al. (2012). Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor. Nature Structural & Molecular Biology.

- Rosell, R., et al. (2009). Mechanisms of action of EGFR inhibitors. Journal of Thoracic Oncology.

- Akyüz, M., & Karataş, E. A. (2021). The Ras/RAF/MEK/ERK signaling pathway. ResearchGate.

- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.

- Invitrogen. (n.d.). Methods EGFR Biochemical Assays.

- StatPearls. (2023). Biochemistry, Epidermal Growth Factor Receptor. NCBI Bookshelf.

- Bio-protocol. (n.d.). 2.10. Caspase -3, -8, and -9 activities.

- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells.

- ResearchGate. (n.d.). EGFR/Ras/Raf/MEK/ERK is the downstream signaling pathway of HOXA-AS2/HOXA3 axis.

- Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.

- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol.

- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in T98G cells.

- Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules.

- ResearchGate. (n.d.). Activation of caspase-3,-8, and-9 by BMP7 treatment.

- Abbkine. (n.d.). Caspase-3 Assay Kit (Colorimetric).

- Takara Bio. (n.d.). Caspase assays—colorimetric and fluorescent kits.

- RSC Publishing. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

- PMC. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. 다카라코리아바이오메디칼 [takara.co.kr]

- 6. Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-Cyano-5-hydroxypyridine Formation

Abstract

This technical guide provides a comprehensive investigation into the reaction mechanism for the formation of 3-Cyano-5-hydroxypyridine, a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] We will explore a plausible and efficient synthetic pathway commencing from the readily accessible precursor, 3-hydroxyglutaronitrile. The core of this guide will focus on a two-step mechanism: a base-catalyzed intramolecular Thorpe-Ziegler cyclization to form a dihydropyridine intermediate, followed by a catalytic dehydrogenation to yield the final aromatic product. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a substituted pyridine that serves as a versatile building block in organic synthesis.[2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a diverse range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and pesticides.[1] A thorough understanding of its formation is therefore crucial for optimizing its production and facilitating its application in various fields of chemical research and industry.

Proposed Reaction Mechanism: A Two-Step Approach

The formation of this compound can be efficiently achieved from 3-hydroxyglutaronitrile through a sequence of an intramolecular cyclization followed by aromatization. This pathway offers excellent regiocontrol, ensuring the desired substitution pattern on the pyridine ring.

Step 1: Thorpe-Ziegler Cyclization of 3-Hydroxyglutaronitrile

The initial and key step in the formation of the pyridine ring is the intramolecular cyclization of 3-hydroxyglutaronitrile. The Thorpe-Ziegler reaction, a base-catalyzed condensation of dinitriles, provides a robust method for this transformation.[3][4][5][6]

Causality of the Experimental Choice: The Thorpe-Ziegler reaction is specifically chosen for its efficacy in forming cyclic enamines from dinitriles.[3][7] The presence of two nitrile groups in 3-hydroxyglutaronitrile makes it an ideal substrate for this reaction. The use of a strong, non-nucleophilic base is critical to deprotonate the carbon alpha to one of the nitrile groups without attacking the nitrile carbon itself.

The mechanism proceeds as follows:

-

Deprotonation: A strong base, such as sodium ethoxide or sodium hydride, abstracts a proton from one of the α-carbons of the dinitrile, generating a carbanion.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the carbon atom of the second nitrile group within the same molecule. This results in the formation of a cyclic imine anion.

-

Protonation: The cyclic imine anion is then protonated, leading to the formation of a cyclic enamine, which in this case is a dihydropyridine derivative: 2-amino-5-cyano-3-hydroxy-1,4-dihydropyridine.

Caption: Thorpe-Ziegler cyclization of 3-hydroxyglutaronitrile.

Step 2: Catalytic Dehydrogenation and Tautomerization

The dihydropyridine intermediate formed in the previous step is not aromatic and needs to undergo dehydrogenation to form the stable pyridine ring. Catalytic dehydrogenation using a palladium catalyst is a highly effective method for this aromatization.[8][9][10]

Causality of the Experimental Choice: Palladium on carbon (Pd/C) is a widely used and efficient catalyst for dehydrogenation reactions.[8][10] It provides a surface for the adsorption of the dihydropyridine and facilitates the removal of hydrogen atoms, leading to the formation of the aromatic ring. The reaction is typically carried out at elevated temperatures in a high-boiling solvent to provide the necessary energy for the reaction to proceed.

The aromatization process can be envisioned as:

-

Adsorption: The dihydropyridine intermediate adsorbs onto the surface of the palladium catalyst.

-

Hydrogen Elimination: The catalyst facilitates the elimination of two hydrogen atoms from the dihydropyridine ring, forming the aromatic pyridine ring and molecular hydrogen (H₂).

-

Tautomerization and Hydrolysis: The resulting enamine will likely tautomerize to the more stable imine, which can then be hydrolyzed during workup to the final hydroxypyridine.

Caption: Catalytic dehydrogenation to this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound based on the proposed mechanism.

Synthesis of 3-Hydroxyglutaronitrile

This procedure is adapted from a well-established method for the synthesis of 3-hydroxyglutaronitrile from epichlorohydrin.[11][12]

Materials:

-

Epichlorohydrin

-

Potassium cyanide (KCN)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of magnesium sulfate heptahydrate in water.

-

Cool the solution in an ice bath and add potassium cyanide. Stir until dissolved.

-

Slowly add epichlorohydrin to the cooled cyanide solution with vigorous stirring, maintaining the temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Extract the product from the aqueous layer with ethyl acetate.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 3-hydroxyglutaronitrile.

Synthesis of this compound

This two-step, one-pot procedure involves the Thorpe-Ziegler cyclization followed by in-situ dehydrogenation.

Materials:

-

3-Hydroxyglutaronitrile

-

Sodium hydride (NaH) or Sodium Ethoxide (NaOEt)

-

Anhydrous Toluene or Xylene

-

Palladium on carbon (10% Pd/C)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Cyclization:

-

To a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous toluene.

-

Slowly add a solution of 3-hydroxyglutaronitrile in anhydrous toluene to the sodium hydride suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the evolution of hydrogen gas ceases. Monitor the reaction by TLC.

-

-

Dehydrogenation:

-

Cool the reaction mixture to room temperature and cautiously add 10% Pd/C catalyst.

-

Heat the mixture to reflux and continue refluxing for 12-24 hours. Monitor the progress of the dehydrogenation by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully quench any remaining sodium hydride with ethanol, followed by water.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, then extract with ethyl acetate.

-

Neutralize the acidic aqueous layer with saturated sodium bicarbonate solution and re-extract with ethyl acetate.

-

Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 213-217 °C |

| Solubility | Slightly soluble in water |

| ¹H NMR | Spectrum available from chemical suppliers |

| ¹³C NMR | Data available from spectral databases |

| IR (cm⁻¹) | Characteristic peaks for O-H, C≡N, and aromatic C-H and C=C bonds |

| Mass Spec (m/z) | [M+H]⁺ at 121.04 |

Note: Spectroscopic data should be acquired and interpreted for each synthesized batch to confirm the structure and purity of the product.

Conclusion

The synthesis of this compound via the Thorpe-Ziegler cyclization of 3-hydroxyglutaronitrile followed by catalytic dehydrogenation represents a logical and efficient synthetic strategy. This in-depth guide provides a strong mechanistic framework and practical experimental protocols to aid researchers in the successful synthesis of this important chemical intermediate. The self-validating nature of the described protocols, combined with the provided characterization data, ensures a high degree of trustworthiness and reproducibility.

References

- The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. (n.d.). Benchchem.

- Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.

- Jocelyn Field Thorpe. (2026, January 7). In Wikipedia.

- Thorpe-Ziegler Reaction. (n.d.). SynArchive.

- New method for dehydrogenation of 1,4-dihydropyridines to pyridines using homogeneous complex palladium catalysts. (2025, August 6).

- Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (2024, April 3). RSC Publishing.

- Thorpe reaction. (n.d.). In Wikipedia.

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ

- Substituted Dihydropyridine Synthesis by Dearomatiz

- Catalytic dehydrogenation of piperidine. (n.d.).

- Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. (n.d.). RSC Publishing.

- The Aromatization of Hantzsch 1,4-Dihydropyridines by Tetrakis-Pyridine Cobalt (II)

- Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). MDPI.

- 5-Cyano-3-Hydroxypyridine. (2024, April 9). ChemBK.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

- Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. (2021, August 6). RSC Publishing.

- This compound|CAS 152803-24-2|Supplier. (n.d.). Benchchem.

- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid deriv

- SYNTHESIS, DEHYDRATION AND OXIDATION OF 3-CYANO-4,6-DIARYL- 5-ETHOXYCARBONYL-6-HYDROXYPIPERIDINE-2-THIONES. (n.d.).

- Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. (n.d.).

- Glutaronitrile, 3-hydroxy. (n.d.). Organic Syntheses Procedure.

- Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Deriv

- Synthesis of 3-cyanopyridine. (2019, October 24). ChemicalBook.